Aqueous Solubility Enhancement as HCl Salt
The hydrochloride salt form of this compound offers a critical advantage in aqueous solubility over its free base. Calculated physicochemical parameters indicate the free base has a logP of 1.958, which, while lipophilic, is modulated by the salt formation to improve aqueous solubility for biological assays [1]. While direct solubility data is vendor-specific, the thermodynamic principle is that the hydrochloride salt of a primary amine is significantly more soluble in water than the neutral free base, a key differentiator for in vitro testing and formulation development .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Hydrochloride salt (CAS 1197466-21-9); improved aqueous solubility vs. free base |
| Comparator Or Baseline | Free base (CAS 114377-41-2); logP = 1.958 [1] |
| Quantified Difference | Not quantified; inferred from salt form (class-level) |
| Conditions | In silico prediction and general salt property knowledge |
Why This Matters
For procurement, selecting the salt form ensures material is ready for dissolution in aqueous biological buffers without additional neutralization steps, saving time and reducing variability.
- [1] Chembase. (n.d.). 3-(benzyloxy)-2-methylpropan-1-amine (CBID: 265148). View Source
